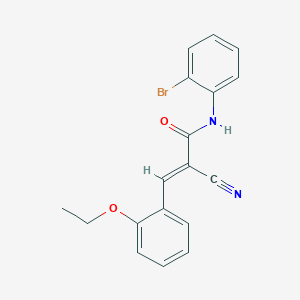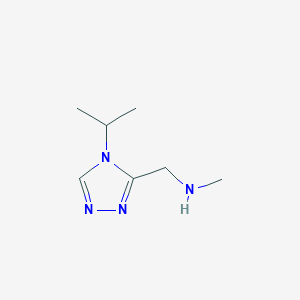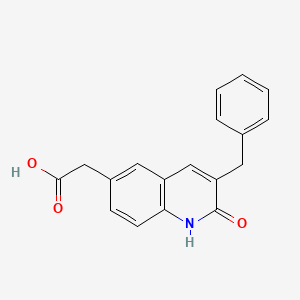
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-Bn-PU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase
A study by Tanaka et al. (1998) discusses a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, which includes compounds similar to 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea. These compounds have been evaluated for their ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The research found that certain derivatives, particularly those with a pyrazol-3-yl group, showed promising biological activity and hypocholesterolemic effects in cholesterol-fed rats (Tanaka et al., 1998).
Synthesis of Heterocyclic Compounds
Ghorbani‐Vaghei et al. (2015) developed a diastereoselective three-component reaction utilizing urea/thiourea for the synthesis of furano and pyrano pyrimidinones (thiones). The process involved the use of compounds related to 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, indicating its potential application in the synthesis of diverse heterocyclic compounds (Ghorbani‐Vaghei et al., 2015).
Organocatalysis
Brahmachari & Banerjee (2014) reported the use of urea as an organocatalyst in the synthesis of various heterocycles, including pyrans and pyrazoles. The study demonstrates the role of urea derivatives, like 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, as potential catalysts in organic reactions, promoting environmentally benign and cost-effective synthesis methods (Brahmachari & Banerjee, 2014).
Anticancer Research
R. Gaudreault et al. (1988) synthesized derivatives of 1-aryl-3-(2-chloroethyl) ureas, which include structures analogous to the compound . These derivatives showed cytotoxic effects on human adenocarcinoma cells in vitro, suggesting their potential use in cancer research (Gaudreault et al., 1988).
特性
IUPAC Name |
1-benzyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(16-8-12-4-2-1-3-5-12)18-13-9-17-19(10-13)14-6-7-21-11-14/h1-5,9-10,14H,6-8,11H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXQGJCQUBZYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)


![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)




![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)